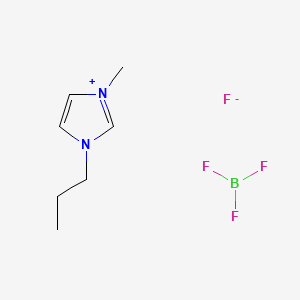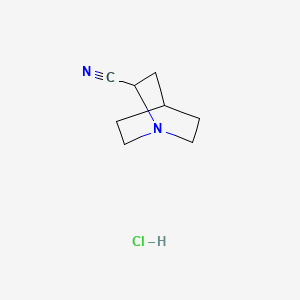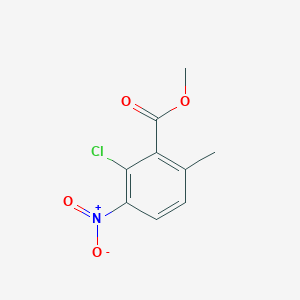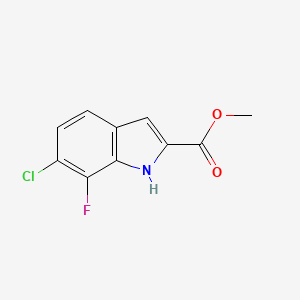
1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride is a compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride typically involves the reaction of 1-methylimidazole with propyl halides to form 1-methyl-3-propylimidazolium salts. These salts are then reacted with trifluoroborane and fluoride sources under controlled conditions to yield the desired compound. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where the fluoride or trifluoroborane groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state imidazolium compounds, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique ionic liquid properties.
Biology: The compound is explored for its potential use in biological systems, including enzyme stabilization and protein crystallization.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in pharmaceutical formulations.
Industry: It is used in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and stability.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride involves its interaction with molecular targets and pathways. The compound can stabilize transition states in chemical reactions, enhance the solubility of reactants, and facilitate electron transfer processes. In biological systems, it may interact with proteins and enzymes, altering their structure and function to achieve desired effects.
Comparación Con Compuestos Similares
- 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Methyl-3-propylimidazolium tetrafluoroborate
- 1-Methyl-3-propylimidazolium iodide
Comparison: 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride is unique due to its specific combination of trifluoroborane and fluoride groups, which impart distinct properties such as higher thermal stability and unique reactivity compared to similar compounds. Its ionic liquid nature also makes it an excellent solvent and catalyst in various applications, setting it apart from other imidazolium-based compounds.
Propiedades
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.BF3.FH/c1-3-4-9-6-5-8(2)7-9;2-1(3)4;/h5-7H,3-4H2,1-2H3;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUSAALWKBVIRU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCCN1C=C[N+](=C1)C.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-isopropyl-1H-pyrazolo[3,4-B]pyridine-6-carboxylate](/img/structure/B8245089.png)






![8-Bromo-3-(3-bromopyridin-2-YL)imidazo[1,5-A]pyridine](/img/structure/B8245128.png)


![(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(2,4-ditert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B8245153.png)


